1-(Piperazin-1-yl)cyclobutane-1-carboxylicaciddihydrochloride
Description
1-(piperazin-1-yl)cyclobutane-1-carboxylic acid dihydrochloride is a chemical compound that features a piperazine ring attached to a cyclobutane ring, with a carboxylic acid group and two hydrochloride ions
Properties
CAS No. |
2839157-82-1 |
|---|---|
Molecular Formula |
C9H18Cl2N2O2 |
Molecular Weight |
257.15 g/mol |
IUPAC Name |
1-piperazin-1-ylcyclobutane-1-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C9H16N2O2.2ClH/c12-8(13)9(2-1-3-9)11-6-4-10-5-7-11;;/h10H,1-7H2,(H,12,13);2*1H |
InChI Key |
NGMDXUVHINOXNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(=O)O)N2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(piperazin-1-yl)cyclobutane-1-carboxylic acid dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt. Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
1-(piperazin-1-yl)cyclobutane-1-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(piperazin-1-yl)cyclobutane-1-carboxylic acid dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(piperazin-1-yl)cyclobutane-1-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(piperazin-1-yl)cyclobutane-1-carboxylic acid dihydrochloride can be compared with other similar compounds, such as:
1-(piperazin-1-yl)cyclopropane-1-carboxylic acid dihydrochloride: This compound has a cyclopropane ring instead of a cyclobutane ring, which affects its chemical reactivity and biological activity.
Piperazine derivatives: These compounds share the piperazine ring but differ in their attached functional groups and overall structure, leading to variations in their properties and applications.
The uniqueness of 1-(piperazin-1-yl)cyclobutane-1-carboxylic acid dihydrochloride lies in its specific combination of the piperazine and cyclobutane rings, which imparts distinct chemical and biological properties.
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